Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane scaffold with a tert-butyl carbamate group at position 2 and a formyl (-CHO) substituent at position 1. These derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHGKHKOKQXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467454-50-8 | |
| Record name | tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of a bicyclic amine with a formylating agent and a tert-butyl esterifying agent. One common method includes the use of tert-butyl chloroformate and formic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted esters and amides
Scientific Research Applications
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound. These properties enable it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The 2-azabicyclo[2.1.1]hexane core provides a rigid, conformationally restricted framework, which enhances binding specificity in drug design. Substituents at position 1 (or other positions) modulate electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Reactivity and Functionalization
- Formyl Group (Hypothetical): The introduction of a formyl group at position 1 would increase electrophilicity, enabling nucleophilic additions (e.g., formation of imines or hydrazones). This reactivity is absent in non-aldehyde analogs like the hydroxymethyl or aminomethyl derivatives.
- Hydroxymethyl vs. Conversely, reduction of the formyl group would yield hydroxymethyl.
- Aminomethyl Derivative: The aminomethyl substituent () allows for amide bond formation or hydrogen bonding, useful in kinase inhibitors.
Physicochemical Properties
- Collision Cross-Section (CCS) : The hydroxy-substituted analog () has a CCS of 141.9 Ų for [M+H]+, suggesting that the formyl analog might exhibit a similar or slightly higher CCS due to increased dipole moment.
Biological Activity
Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, identified by its CAS number 467454-50-8, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
- Molecular Formula : CHN O
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological activity.
Antibacterial Properties
Recent studies have indicated that derivatives of azabicyclo compounds exhibit notable antibacterial activity. For instance, related compounds have demonstrated effective inhibition against various strains of bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Acinetobacter baumannii . The mechanism of action typically involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 7a | <0.03125 | Enterococcus faecalis |
| Compound 7a | 1–4 | Klebsiella pneumoniae |
| Compound 7a | <0.25 | MDR Staphylococcus aureus |
Cytotoxicity and Anticancer Activity
While specific data on the cytotoxic effects of this compound is limited, related azabicyclic compounds have shown promise in cancer chemoprevention and modulation of immune responses . The structural features that confer stability and reactivity in these compounds suggest potential for further exploration in anticancer applications.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler azabicyclic precursors. For example, the introduction of functional groups at specific positions can enhance biological activity and selectivity .
Case Study: Synthesis Process
A specific synthesis pathway includes:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the tert-butyl and formyl groups via selective functionalization.
- Final purification through chromatography techniques.
Research Findings
Despite the lack of extensive literature specifically addressing this compound, related compounds have been studied for their biological activities, indicating a trend towards developing this class of molecules as potential therapeutic agents .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
Q. Table 2: Optimization of Boc Protection Reaction
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF/H₂O (1:1) | 92% |
| Reaction Time | 2 hours | <5% decomposition |
| Purification | 20% EtOAc/heptane | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
